
Chromium dinicotinate glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium dinicotinate glycinate is a compound that combines chromium with nicotinic acid (niacin) and glycine. This compound is often used as a dietary supplement due to its potential benefits in glucose metabolism and insulin sensitivity. Chromium is an essential trace element that plays a crucial role in the metabolism of carbohydrates, fats, and proteins by enhancing the action of insulin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chromium dinicotinate glycinate typically involves the reaction of chromium chloride with nicotinic acid and glycine. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired complex. The reaction mixture is then purified through filtration and crystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the product. The production process is optimized to achieve high yields and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
Chromium dinicotinate glycinate can undergo various chemical reactions, including:
Oxidation: Chromium in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of chromium, while reduction reactions may produce lower oxidation states. Substitution reactions can result in the formation of new chromium complexes with different ligands .
Aplicaciones Científicas De Investigación
Chromium dinicotinate glycinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving chromium complexes.
Biology: Studied for its role in enhancing insulin sensitivity and glucose metabolism.
Medicine: Investigated for its potential benefits in managing diabetes and other metabolic disorders.
Industry: Used in the production of dietary supplements and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of chromium dinicotinate glycinate involves its role in enhancing insulin signaling pathways. Chromium upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor. This includes the phosphorylation of multiple intracellular domains and protein kinases, leading to enhanced glucose uptake and metabolism .
Comparación Con Compuestos Similares
Chromium dinicotinate glycinate can be compared with other chromium complexes such as:
Chromium picolinate: Another chromium complex used as a dietary supplement, known for its high bioavailability.
Chromium methionine: A complex that combines chromium with methionine, studied for its potential benefits in glucose metabolism.
Chromium nanoparticles: Nano-sized chromium particles that have shown enhanced absorption and bioavailability
This compound is unique due to its combination of chromium with nicotinic acid and glycine, which may offer synergistic benefits in enhancing insulin sensitivity and glucose metabolism .
Propiedades
Número CAS |
1208240-55-4 |
|---|---|
Fórmula molecular |
C14H12CrN3O6 |
Peso molecular |
370.26 g/mol |
Nombre IUPAC |
2-aminoacetate;chromium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/2C6H5NO2.C2H5NO2.Cr/c2*8-6(9)5-2-1-3-7-4-5;3-1-2(4)5;/h2*1-4H,(H,8,9);1,3H2,(H,4,5);/q;;;+3/p-3 |
Clave InChI |
MUAPNDPCKAUEET-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C(C(=O)[O-])N.[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


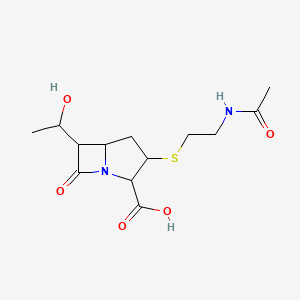

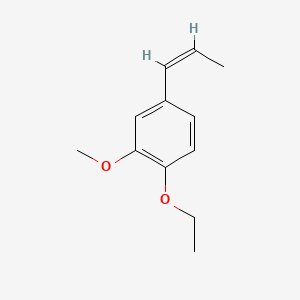
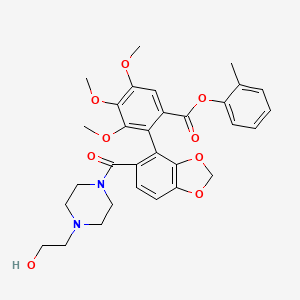

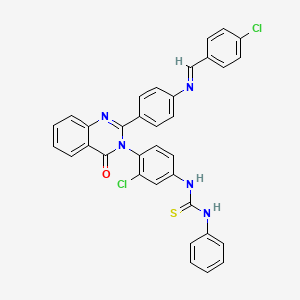

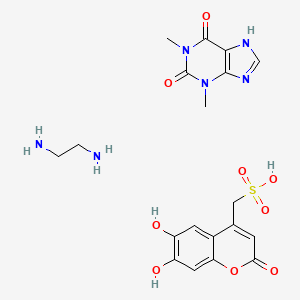
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
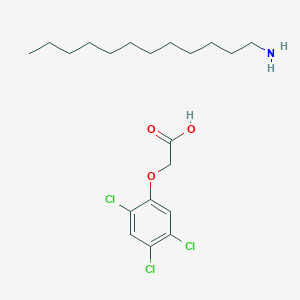
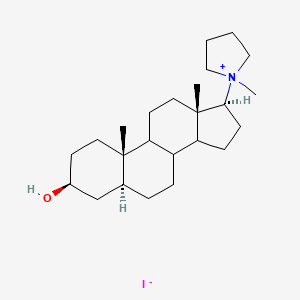


![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
